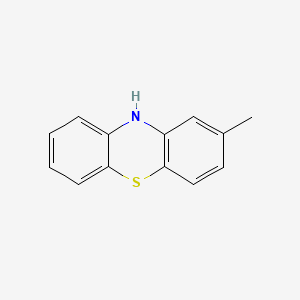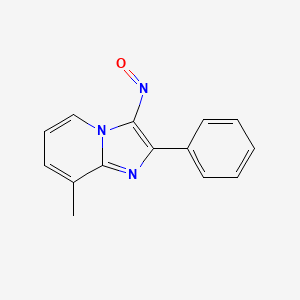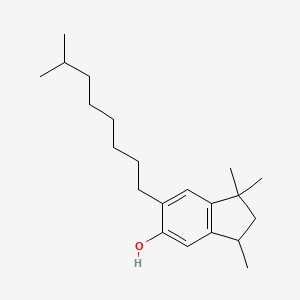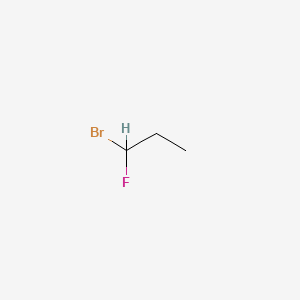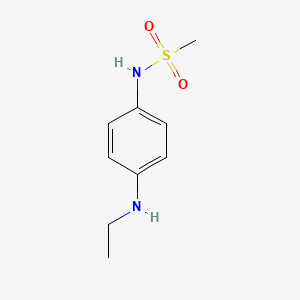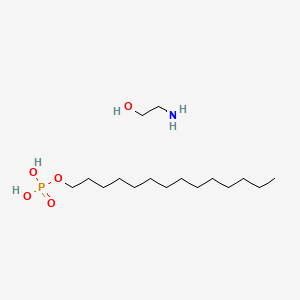![molecular formula C14H14N2 B12664796 3,7,8-trimethyl-5H-pyrido[4,3-b]indole CAS No. 180520-51-8](/img/structure/B12664796.png)
3,7,8-trimethyl-5H-pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is an organic compound belonging to the class of heterocyclic aromatic compounds. It is characterized by a fused ring system consisting of a pyridine ring and an indole ring, with three methyl groups attached at positions 3, 7, and 8. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole can be achieved through several synthetic routes. One common method involves the reaction of pyridine and indole derivatives under specific conditions to form the desired compound. For instance, the reaction of 3-methylindole with 3,5-dimethylpyridine in the presence of a suitable catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are introduced at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the ring system .
Applications De Recherche Scientifique
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including anti-cancer and anti-microbial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,7,8-trimethyl-5H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tubulin polymerization, disrupting the microtubule network in cells and leading to cell cycle arrest and apoptosis. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aryl-5H-pyrido[4,3-b]indole: Similar structure but with an aryl group at position 9.
1-Methyl-9H-pyrido[3,4-b]indole: Similar fused ring system but with a different substitution pattern.
Uniqueness
3,7,8-Trimethyl-5H-pyrido[4,3-b]indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution enhances its stability and potential biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
180520-51-8 |
|---|---|
Formule moléculaire |
C14H14N2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,7,8-trimethyl-5H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C14H14N2/c1-8-4-11-12-7-15-10(3)6-14(12)16-13(11)5-9(8)2/h4-7,16H,1-3H3 |
Clé InChI |
REKSRAPDIUFXHQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)NC3=C2C=NC(=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


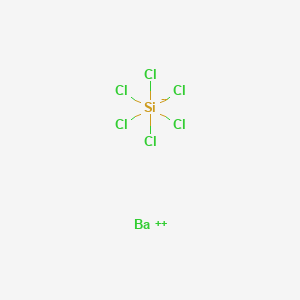
![Barium bis[3-(2-hydroxyoctyl)oxiran-2-octanoate]](/img/structure/B12664721.png)
